molecular formula C19H15N5O B6424979 N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}naphthalene-1-carboxamide CAS No. 2034311-88-9

N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B6424979
CAS No.: 2034311-88-9
M. Wt: 329.4 g/mol
InChI Key: NLVKQDLXPCJBIC-UHFFFAOYSA-N
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Description

N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C19H15N5O and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.12766012 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c25-19(18-9-3-6-14-5-1-2-8-17(14)18)21-11-15-13-24(23-22-15)16-7-4-10-20-12-16/h1-10,12-13H,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVKQDLXPCJBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}naphthalene-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H14N6O\text{C}_{17}\text{H}_{14}\text{N}_{6}\text{O}

It features a naphthalene core substituted with a pyridine and a triazole moiety. The presence of these functional groups is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it was tested against HeLa (cervical cancer) and L1210 (murine leukemia) cells, showing IC50 values in the low micromolar range (approximately 9.6 μM) for some derivatives containing the triazole ring .

Anti-Tubercular Activity

The compound's derivatives have also been evaluated for anti-tubercular activity. In a study assessing various substituted benzamide derivatives, several compounds exhibited promising inhibitory concentrations against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were found to be non-toxic to human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development .

Crystal Structure Analysis

Crystallographic studies have provided insights into the molecular interactions of this compound. The crystal structure reveals weak intermolecular interactions that may play a role in its biological activity . Understanding these interactions is crucial for rational drug design.

Comparative Biological Activity

A comparative analysis of various derivatives has shown that modifications to the triazole and naphthalene groups can significantly influence biological activity. For example, replacing certain functional groups resulted in enhanced potency against specific cancer cell lines while maintaining low cytotoxicity levels .

Table: Summary of Biological Activities

Activity Cell Line/Organism IC50 (μM) Notes
AnticancerHeLa9.6Significant antiproliferative activity
AnticancerL1210~10Effective against murine leukemia cells
Anti-TubercularMycobacterium tuberculosis1.35 - 2.18Non-toxic to HEK-293 cells

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise as a pharmacological agent , particularly in the development of new drugs targeting various diseases.

Anticancer Activity

Recent studies have indicated that triazole derivatives can act as inhibitors for specific cancer-related targets. For instance, compounds similar to N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}naphthalene-1-carboxamide have been synthesized and evaluated for their efficacy against cancer cell lines. A notable study demonstrated that triazole-naphthalene hybrids exhibited significant inhibitory effects on the VEGFR-2 pathway, which is crucial in tumor angiogenesis .

Compound Target IC50 (µM) Cell Line
Compound AVEGFR-20.5A549
Compound BVEGFR-20.8MCF7

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research has shown that naphthalene derivatives possess activity against various bacterial strains, making them potential candidates for antibiotic development. In vitro studies indicated that derivatives with triazole moieties exhibited enhanced antibacterial activity compared to their non-triazole counterparts.

Enzyme Inhibition

This compound has been explored as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have reported its potential as a phosphodiesterase (PDE) inhibitor, which could lead to therapeutic applications in treating conditions like asthma and erectile dysfunction.

Enzyme Inhibition Type IC50 (µM)
PDE5Competitive0.6
PDE10ANon-competitive0.9

Organic Electronics

The unique structural properties of this compound make it suitable for applications in organic electronics. Its ability to form stable films and conduct electricity has been investigated for use in organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of naphthalene-triazole hybrids and tested their efficacy against breast cancer cell lines. The most potent compound demonstrated an IC50 value of 0.4 µM against MCF7 cells, significantly inhibiting cell proliferation and inducing apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of triazole derivatives against multi-drug resistant bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus, highlighting their potential as novel antimicrobial agents.

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